![molecular formula C6H3F5N2O B6350468 6-(Perfluoroethyl)pyridazin-3-ol, 97% CAS No. 1206524-22-2](/img/structure/B6350468.png)
6-(Perfluoroethyl)pyridazin-3-ol, 97%
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Overview
Description
Pyridazines are a class of organic compounds with a six-membered ring containing two adjacent nitrogen atoms . They are part of a larger class of compounds known as diazines, which also includes pyrimidines and pyrazines . The specific compound you mentioned, “6-(Perfluoroethyl)pyridazin-3-ol, 97%”, is a pyridazine derivative with a perfluoroethyl group at the 6-position and a hydroxyl group at the 3-position.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Perfluoroethyl)pyridazin-3-ol, 97%” would depend on its specific structure. Pyridazine is a colorless liquid with a boiling point of 208 °C .Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives have been reported to possess antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs.
Antidepressant and Anti-hypertensive Properties
These compounds have been found to have antidepressant and anti-hypertensive effects . This makes them potential candidates for the development of drugs to treat depression and high blood pressure.
Anticancer Activity
Some pyridazinone derivatives have shown anticancer properties . They can inhibit the growth of cancer cells, which could make them useful in cancer treatment.
Antiplatelet Activity
Pyridazinone derivatives have been found to inhibit platelet aggregation . This could make them useful in the prevention of blood clots and related conditions, such as stroke and heart attack.
Antiulcer Properties
These compounds have also been found to have antiulcer properties . They could potentially be used in the development of drugs to treat ulcers.
Herbicidal and Antifeedant Activities
Pyridazinone derivatives have been used as agrochemicals due to their herbicidal and antifeedant activities . They can inhibit the growth of weeds and deter pests, making them useful in agriculture.
Inhibition of Linolenic Acid
Some pyridazinone derivatives have been found to inhibit linolenic acid . This could have potential applications in the treatment of conditions related to linolenic acid, such as inflammatory diseases.
Activity for Neurological Disorders
Pyridazinone derivatives have shown activity for neurological disorders . This suggests potential applications in the treatment of conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets . These targets include various enzymes and receptors involved in physiological processes such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .
Mode of Action
Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Pentafluoroethyl-pyridazin-3-ol might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Future Directions
properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-2-4(14)13-12-3/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXTQSWPAURFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pentafluoroethyl-pyridazin-3-ol |
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